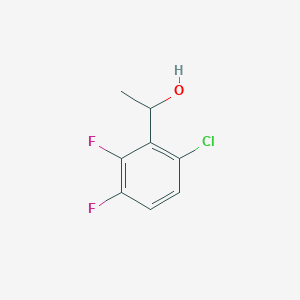
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione is a nucleoside analog that plays a crucial role in various biological processes. It is a derivative of pyrimidine and is structurally similar to thymidine, a component of DNA. This compound is significant in the field of biochemistry and molecular biology due to its involvement in DNA synthesis and repair mechanisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione typically involves the glycosylation of a pyrimidine base with a deoxyribose sugar. The reaction conditions often require the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The process can be summarized as follows:
Starting Materials: Pyrimidine base and deoxyribose sugar.
Catalyst: Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate).
Solvent: Anhydrous acetonitrile.
Reaction Temperature: Typically around 0-25°C.
Purification: Chromatographic techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using nucleoside phosphorylases can be employed to achieve higher yields and specificity. The process involves:
Enzymes: Nucleoside phosphorylases.
Substrates: Pyrimidine base and deoxyribose-1-phosphate.
Reaction Conditions: Aqueous buffer solution, pH 7-8, at room temperature.
Purification: Crystallization or chromatographic methods.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form 5-formyl-2,4(1H,3H)-pyrimidinedione.
Reduction: Reduction can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 5-position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: 5-Formyl-2,4(1H,3H)-pyrimidinedione.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkylated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs.
Biology: Plays a role in studying DNA replication and repair mechanisms.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
Mecanismo De Acción
The compound exerts its effects by incorporating into DNA during replication. It acts as a chain terminator, preventing the elongation of the DNA strand. This mechanism is particularly useful in antiviral therapies, where it inhibits the replication of viral DNA. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for DNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Thymidine: A natural nucleoside involved in DNA synthesis.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytarabine: A nucleoside analog used in chemotherapy.
Uniqueness
5-(2-Deoxy-beta-D-erythro-pentofuranosyl)-2,4(1H,3H)-pyrimidinedione is unique due to its specific incorporation into DNA and its ability to act as a chain terminator. Unlike thymidine, it can be modified to enhance its therapeutic properties. Compared to 5-fluorouracil and cytarabine, it has a distinct mechanism of action and different therapeutic applications.
Propiedades
Fórmula molecular |
C9H12N2O5 |
|---|---|
Peso molecular |
228.20 g/mol |
Nombre IUPAC |
5-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6-,7-/m1/s1 |
Clave InChI |
ASOJEESZSWWNQK-FSDSQADBSA-N |
SMILES isomérico |
C1[C@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O |
SMILES canónico |
C1C(C(OC1C2=CNC(=O)NC2=O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 8,9-dihydro-5H-imidazo[1,2-d][1,4]diazepine-7(6H)-carboxylate formate](/img/structure/B14028262.png)

![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)

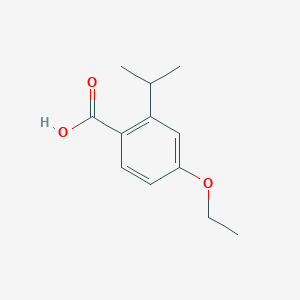


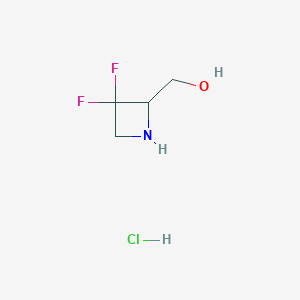

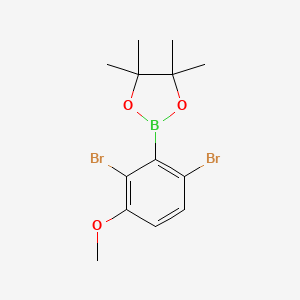

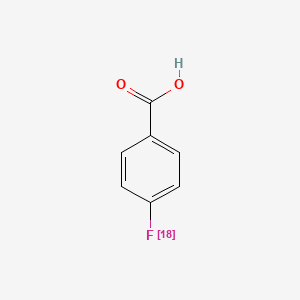
![4',4'''-(Oxybis(methylene))bis(([1,1'-biphenyl]-2-carbonitrile))](/img/structure/B14028335.png)
